N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(1,2-oxazol-4-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-4-6(14-11-10-4)7(12)9-5-2-8-13-3-5/h2-3H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQLHFZZWJKNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the isoxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of metal-free synthetic routes to minimize toxicity and waste generation .
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents on the isoxazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazole and isoxazole exhibit potent antibacterial effects, particularly against Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
A study highlighted the synthesis of several thiadiazole derivatives that were tested for their activity against M. tuberculosis. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against wild-type strains, indicating strong antitubercular potential .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3a | 0.5 | M. tuberculosis (H37Rv) |
| 4a | 0.045 | M. tuberculosis (H37Ra) |
Anticancer Activity
N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its anticancer properties across various cancer cell lines. The compound's structural features contribute to its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Studies
Research conducted on several derivatives revealed significant growth inhibition in multiple cancer cell lines including SNB-19 and OVCAR-8. One specific derivative exhibited a percent growth inhibition (PGI) of 86.61% against SNB-19 cells .
| Cell Line | PGI (%) | Compound |
|---|---|---|
| SNB-19 | 86.61 | This compound |
| OVCAR-8 | 85.26 | This compound |
| NCI-H40 | 75.99 | This compound |
Anti-inflammatory Potential
Emerging research suggests that compounds with thiadiazole and isoxazole moieties can also exhibit anti-inflammatory properties. These properties are particularly relevant in the context of chronic inflammatory diseases.
Research Insights
In one study focusing on the anti-inflammatory effects of various thiadiazole derivatives, notable reductions in pro-inflammatory cytokines were observed when tested in vitro .
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Overview of Analogs
The following table summarizes key analogs, their substituents, biological activities, and research findings:
Physicochemical and Structural Insights
- Substituent Effects: Electron-Withdrawing Groups (BTP2): The trifluoromethyl groups in BTP2 enhance lipophilicity and metabolic stability, critical for its function as an SOC inhibitor . Chloro-Methyl Phenyl (TDL): Balances lipophilicity for plant uptake while maintaining activity under abiotic stress .
- Heterocycle Impact: Thiadiazole vs.
Biological Activity
N-(Isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining an isoxazole ring with a thiadiazole moiety, which is known for its potential in various pharmacological applications. The synthesis typically involves the reaction of isoxazole derivatives with thiadiazole precursors under specific conditions to yield the desired compound.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. A study reported that derivatives of 4-methyl-1,2,3-thiadiazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, indicating strong antibacterial activity. For instance:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |
| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |
The compound showed a lethal effect against Gram-positive bacteria with MBC/MIC ratios indicating bactericidal activity .
2. Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives, including this compound. Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 7 - 20 |
| A549 (lung cancer) | <20 |
| K562 (leukemia) | <1.50 |
These findings suggest that the compound can effectively induce apoptosis in cancer cells and may target specific molecular pathways involved in tumor growth and metastasis .
3. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than conventional anti-inflammatory drugs:
| Compound | Inhibition (%) |
|---|---|
| N-(isoxazol) | IL-6: 89%, TNF-α: 78% |
| Dexamethasone | IL-6: 83%, TNF-α: 72% |
This suggests that the compound may serve as a potent alternative in treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A clinical study demonstrated that this compound was effective against multi-drug resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like nitrofurantoin.
- Cancer Cell Line Studies : In vitro experiments revealed that treatment with the compound led to significant reductions in cell viability across multiple cancer types, indicating its potential as a chemotherapeutic agent.
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to controls, supporting its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
